![molecular formula C10H19N B14424933 1,3,4-Trimethyloctahydrocyclopenta[b]pyrrole CAS No. 87401-79-4](/img/structure/B14424933.png)
1,3,4-Trimethyloctahydrocyclopenta[b]pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4-Trimethyloctahydrocyclopenta[b]pyrrole is a heterocyclic compound featuring a cyclopentane ring fused with a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions: 1,3,4-Trimethyloctahydrocyclopenta[b]pyrrole can be synthesized through several methods. One common approach involves the cyclization of α-amino carbonyl compounds and aldehydes catalyzed by iodine (I₂), which proceeds smoothly in good yields and tolerates various functional groups . Another method includes the Paal-Knorr Pyrrole Synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia under neutral or weakly acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 1,3,4-Trimethyloctahydrocyclopenta[b]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, with common reagents including halogens (e.g., bromine, chlorine) and sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Halogens or sulfonyl chlorides in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of halogenated or sulfonylated derivatives.
科学的研究の応用
1,3,4-Trimethyloctahydrocyclopenta[b]pyrrole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,3,4-Trimethyloctahydrocyclopenta[b]pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
類似化合物との比較
Pyrrole: A five-membered heterocyclic ring with similar aromatic properties.
Pyridine: A six-membered aromatic heterocycle with nitrogen in the ring.
Imidazole: A five-membered ring containing two nitrogen atoms.
Uniqueness: 1,3,4-Trimethyloctahydrocyclopenta[b]pyrrole is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various applications.
特性
CAS番号 |
87401-79-4 |
|---|---|
分子式 |
C10H19N |
分子量 |
153.26 g/mol |
IUPAC名 |
1,3,4-trimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole |
InChI |
InChI=1S/C10H19N/c1-7-4-5-9-10(7)8(2)6-11(9)3/h7-10H,4-6H2,1-3H3 |
InChIキー |
OKUXFZLYXAMUAC-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2C1C(CN2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


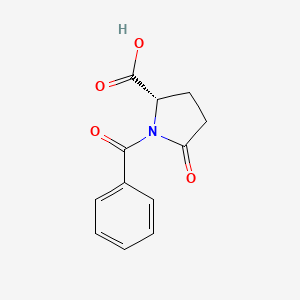
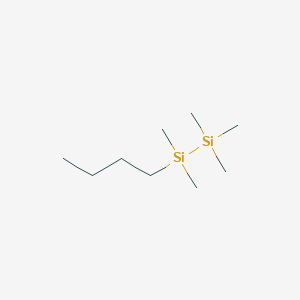
![(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoic acid](/img/structure/B14424868.png)
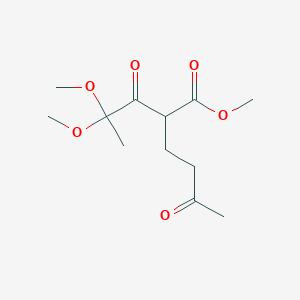

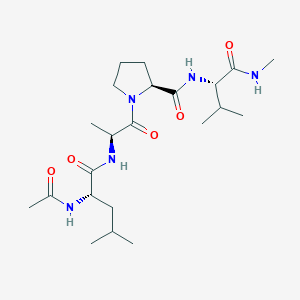

![3-[(2-methoxyphenyl)methyl]-1H-quinoxalin-2-one](/img/structure/B14424899.png)
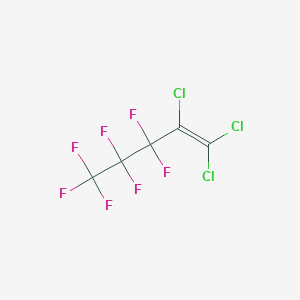
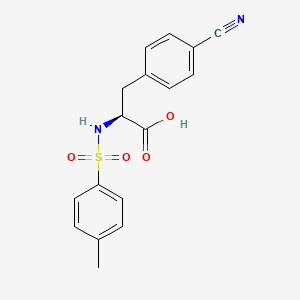

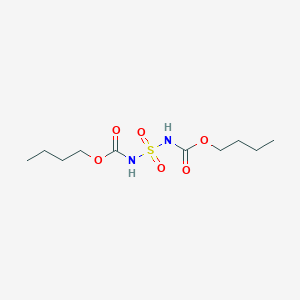
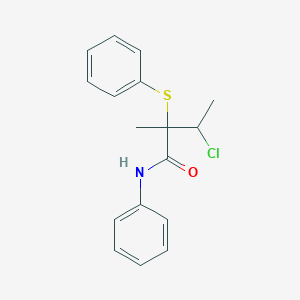
![1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-D-proline](/img/structure/B14424931.png)
